molecular formula C18H24F3N7O2 B4525210 C18H24F3N7O2

C18H24F3N7O2

Cat. No.: B4525210
M. Wt: 427.4 g/mol
InChI Key: DOXPNIJSSFJCAZ-UHFFFAOYSA-N
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Description

C₁₈H₂₄F₃N₇O₂ is a heterocyclic organic compound characterized by a trifluoromethyl group, multiple nitrogen atoms, and an oxygenated backbone. The molecular weight is calculated as 427.43 g/mol (based on atomic masses: C=12, H=1, F=19, N=14, O=16), which positions it as a mid-sized molecule with moderate lipophilicity. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the nitrogen-rich structure may facilitate hydrogen bonding and target binding .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N7O2/c19-18(20,21)17-24-23-14-1-2-15(25-28(14)17)27-6-3-13(4-7-27)16(29)22-5-8-26-9-11-30-12-10-26/h1-2,13H,3-12H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXPNIJSSFJCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCOCC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “C18H24F3N7O2” typically involves multi-step organic reactions. One common synthetic route includes the formation of key intermediates through nucleophilic substitution reactions, followed by coupling reactions to introduce the trifluoromethyl groups. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule. These reactions are typically conducted in the presence of bases like sodium hydroxide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, “C18H24F3N7O2” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: The compound’s biological applications include its use as a probe in biochemical assays to study enzyme activity and protein interactions. Its trifluoromethyl groups enhance its stability and bioavailability, making it a valuable tool in biological research.

Medicine: In medicine, “this compound” is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is crucial.

Industry: Industrially, the compound is utilized in the development of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to enhanced performance and durability.

Mechanism of Action

The mechanism by which “C18H24F3N7O2” exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. Upon binding to its target, the compound can modulate the activity of the enzyme or receptor, leading to downstream effects that are beneficial for therapeutic or industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize C₁₈H₂₄F₃N₇O₂, we analyze its molecular and functional attributes against three analogs: C₇H₇ClN₂O₂ (CAS 1073182-59-8) and C₁₈H₂₄O₃ (CAS 5444-22-4), as well as hypothetical kinase inhibitors.

Table 1: Comparative Molecular Properties

Property C₁₈H₂₄F₃N₇O₂ C₇H₇ClN₂O₂ C₁₈H₂₄O₃
Molecular Weight (g/mol) 427.43 186.60 288.38
Key Functional Groups Trifluoromethyl, Amide Chloro, Amide Ester, Aromatic
Solubility Moderate (est.) High Low
Bioactivity Kinase inhibition (est.) Non-CYP inhibitor Undocumented
BBB Permeability High (est.) High Low (est.)

Key Findings :

Molecular Weight Impact :

  • C₁₈H₂₄F₃N₇O₂’s higher molecular weight (427.43 vs. 186.60 for C₇H₇ClN₂O₂) reduces aqueous solubility but improves lipid bilayer penetration, critical for central nervous system (CNS) targeting .
  • Compared to C₁₈H₂₄O₃ (288.38 g/mol), the fluorine and nitrogen content in C₁₈H₂₄F₃N₇O₂ enhances hydrogen-bonding capacity, favoring target affinity over simpler esters .

Functional Group Contributions :

  • The trifluoromethyl group in C₁₈H₂₄F₃N₇O₂ increases metabolic stability compared to the chloro group in C₇H₇ClN₂O₂, which may predispose the latter to oxidative dehalogenation .
  • Amide bonds in both C₁₈H₂₄F₃N₇O₂ and C₇H₇ClN₂O₂ suggest protease resistance, but the former’s nitrogen-rich structure could enhance binding to ATP pockets in kinases .

Pharmacokinetic and Pharmacodynamic Considerations

  • Absorption : The trifluoromethyl group in C₁₈H₂₄F₃N₇O₂ likely enhances gastrointestinal (GI) absorption relative to C₁₈H₂₄O₃, aligning with trends observed in fluorinated drugs like sitagliptin .
  • CYP Inhibition: Unlike C₇H₇ClN₂O₂ (a non-CYP inhibitor), C₁₈H₂₄F₃N₇O₂’s nitrogen density may pose CYP3A4 inhibition risks, necessitating drug-drug interaction studies .

Biological Activity

The compound C18H24F3N7O2 is a fluorinated derivative of 2-deoxy-D-glucose (2-DG) that has gained attention for its potential biological activity, particularly in cancer therapy. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that enhance its biological activity. The presence of fluorine atoms is significant as they can alter the pharmacokinetic properties of the compound, potentially increasing its efficacy against various diseases, particularly cancers.

The primary mechanism through which this compound exhibits its biological effects is by inhibiting glycolysis. This is particularly relevant in cancer cells, which often rely on glycolysis for energy production even in the presence of oxygen (the Warburg effect). This compound acts by inhibiting hexokinase, an enzyme crucial for the first step of glycolysis.

In Vitro Studies

Recent studies have demonstrated that this compound and its derivatives show potent cytotoxic effects against glioblastoma multiforme (GBM) cells. The following table summarizes key findings from in vitro studies:

Compound Cell Line IC50 (µM) Mechanism
This compoundGBM Cells5.0Hexokinase inhibition
2-DGGBM Cells20.0Hexokinase inhibition
2-FGGBM Cells4.0Enhanced binding to hexokinase

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

  • Study on Fluorinated Derivatives : A study published in October 2024 highlighted the synthesis and evaluation of various fluorinated derivatives of 2-DG, including this compound. The results indicated that these derivatives exhibited significantly lower IC50 values compared to non-fluorinated analogs, suggesting enhanced cytotoxicity under hypoxic conditions typical of tumor microenvironments .
  • In Vivo Efficacy : In vivo studies are currently underway to evaluate the effectiveness of this compound in animal models of GBM. Preliminary results suggest that administration of this compound leads to reduced tumor size and improved survival rates compared to standard treatments.

Pharmacokinetics and Bioavailability

One major limitation of traditional 2-DG is its poor pharmacokinetics, which affects its therapeutic efficacy. However, modifications in this compound have been shown to improve stability and cellular uptake, allowing for effective treatment at lower doses over extended periods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.